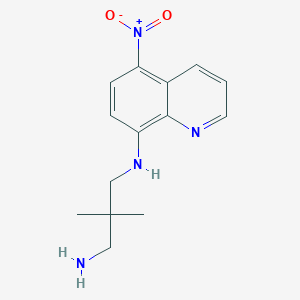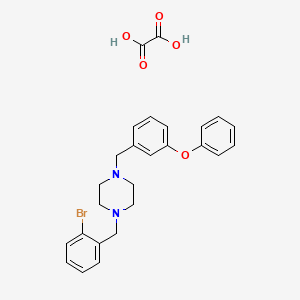
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine, also known as ADQ, is a chemical compound with potential applications in scientific research. ADQ is a small molecule that has been shown to have promising biological activity, particularly in the field of cancer research. In
作用機序
The mechanism of action of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to interact with DNA and to cause DNA damage, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to induce the expression of p53, a tumor suppressor gene that is involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One advantage of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is its relatively simple synthesis method, which makes it accessible for use in lab experiments. Additionally, its anti-tumor activity and ability to inhibit cancer stem cells make it a promising compound for cancer research. However, one limitation of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine. One area of interest is its potential use in combination with other anti-cancer drugs, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine, and to identify any potential side effects or toxicity associated with its use. Finally, there is potential for (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine to be used in other areas of research, such as neurodegenerative diseases or infectious diseases, where its anti-tumor activity may have broader applications.
合成法
The synthesis of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine involves several steps, including the reaction of 2,2-dimethylpropylamine with 8-nitroquinoline-5-aldehyde, followed by reduction with sodium borohydride. The final product is obtained through purification by column chromatography. The yield of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is typically around 50%, making it a relatively efficient synthesis method.
科学的研究の応用
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has shown potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been found to induce apoptosis in cancer cells. Additionally, (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
特性
IUPAC Name |
2,2-dimethyl-N'-(5-nitroquinolin-8-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,8-15)9-17-11-5-6-12(18(19)20)10-4-3-7-16-13(10)11/h3-7,17H,8-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIIZINRWRNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(5-nitroquinolin-8-yl)propane-1,3-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)

![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)

![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)
